molecular formula C34H36N2O2S2 B12804300 2,2'-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) CAS No. 63956-36-5

2,2'-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide)

Cat. No.: B12804300
CAS No.: 63956-36-5
M. Wt: 568.8 g/mol
InChI Key: XADJRNJADYWMBT-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) is a complex organic compound characterized by the presence of two benzamide groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) typically involves the reaction of N-(1-methyl-3-phenylpropyl)benzamide with a disulfide reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the benzamide groups under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) involves its interaction with molecular targets through the disulfide bond. This bond can undergo redox reactions, influencing the activity of enzymes and proteins. The compound’s ability to modulate redox states makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the phenylpropyl group.

    2,2’-Dithiobis(benzamide): Similar disulfide linkage but different substituents on the benzamide groups.

Uniqueness

2,2’-Dithiobis(N-(1-methyl-3-phenylpropyl)benzamide) is unique due to the presence of the 1-methyl-3-phenylpropyl group, which imparts distinct chemical properties and biological activities

Properties

CAS No.

63956-36-5

Molecular Formula

C34H36N2O2S2

Molecular Weight

568.8 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-2-[[2-(4-phenylbutan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H36N2O2S2/c1-25(21-23-27-13-5-3-6-14-27)35-33(37)29-17-9-11-19-31(29)39-40-32-20-12-10-18-30(32)34(38)36-26(2)22-24-28-15-7-4-8-16-28/h3-20,25-26H,21-24H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

XADJRNJADYWMBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC(C)CCC4=CC=CC=C4

Origin of Product

United States

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